2-(2-Methylthiophen-3-yl)-1,3-dioxolane
Description
Properties
Molecular Formula |
C8H10O2S |
|---|---|
Molecular Weight |
170.23 g/mol |
IUPAC Name |
2-(2-methylthiophen-3-yl)-1,3-dioxolane |
InChI |
InChI=1S/C8H10O2S/c1-6-7(2-5-11-6)8-9-3-4-10-8/h2,5,8H,3-4H2,1H3 |
InChI Key |
RQFVCTMUAJJERS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CS1)C2OCCO2 |
Origin of Product |
United States |
Comparison with Similar Compounds
2-(Thiophen-3-yl)-1,3-dioxolane
3-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene
- Structure : Features a boronate ester substituent on the dioxaborolane ring, enhancing its utility in Suzuki-Miyaura coupling reactions.
- Key Data : Molecular weight = 238.11 g/mol; SMILES:
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CS2)C. - Applications : Critical in synthesizing conjugated polymers for electronic materials due to its stability and reactivity .
2-(2-Fluorophenyl)-1,3-dioxolane
- Structure : A fluorinated aromatic substituent instead of thiophene.
- Physicochemical Properties : Molecular weight = 168.16 g/mol; Boiling point = 281.8°C (predicted).
- Applications : Fluorine’s electron-withdrawing effects make this compound a candidate for pharmaceuticals or agrochemicals .
Comparative Physicochemical Properties
Preparation Methods
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling has been extensively utilized for constructing carbon-carbon bonds between heteroaryl units. In the context of 2-(2-methylthiophen-3-yl)-1,3-dioxolane, this method involves coupling a boronic acid-functionalized thiophene derivative with a brominated 1,3-dioxolane precursor. For example, 2-(2-bromophenyl)-5-methylthiophene (1a) was reacted with 2-methyl-2-(thiophen-2-yl)-1,3-dioxolane under Pd(OAc)₂ catalysis (2 mol%) in DMA at 150°C, yielding the desired product in 64% yield after 16 hours. Key factors influencing selectivity include:
Direct Arylation via Pd 1,4-Migration
An alternative Pd-catalyzed approach leverages 1,4-migration to achieve regioselective β-heteroarylation. Starting from 2-(2-bromoaryl)thiophenes , Pd intermediates undergo migration to the β-position of the thienyl ring before coupling with heteroarenes. For instance, 2-(2-bromophenyl)-5-chlorothiophene (1c) reacted with 2-methyl-2-(thiophen-2-yl)-1,3-dioxolane to yield 2′-aryl-2,3′-biheteroarenes with 95% selectivity under similar conditions. This method avoids pre-functionalization of the dioxolane ring but requires stringent temperature control (150°C) to prevent isomerization.
Cyclocondensation of Carbonyl Precursors
Acid-Catalyzed Acetal Formation
The 1,3-dioxolane ring can be synthesized via cyclocondensation of 2-methylthiophene-3-carbaldehyde with ethylene glycol. Using p-toluenesulfonic acid (PTSA) as a catalyst, the reaction proceeds at 110°C under Dean-Stark conditions to remove water, achieving yields >80%. This method is scalable and cost-effective but requires careful purification to eliminate residual acid.
Halide Elimination from Chloromethyl Precursors
Patents describe the synthesis of methylene-1,3-dioxolanes via dehydrohalogenation of 4-chloromethyl-1,3-dioxolanes using inorganic bases like KOH. While optimized for methylene derivatives, this approach can be adapted for substituted dioxolanes. For example, 4-chloromethyl-2-methyl-1,3-dioxolane reacted with KOH (1.5 equiv) at 140°C for 3 hours, yielding 85% of the desired product. Substituting the chloromethyl group with a thiophene moiety may require modified conditions to prevent ring-opening side reactions.
Nucleophilic Substitution Approaches
Alkylation of Thiophene Derivatives
Reaction of 2-methylthiophen-3-ylmagnesium bromide with a brominated 1,3-dioxolane precursor (e.g., 2-bromo-1,3-dioxolane ) in THF at −78°C provides moderate yields (50–60%). Challenges include competing polymerization of the Grignard reagent and regioselectivity issues.
Comparative Analysis of Synthetic Methods
Experimental Optimization and Mechanistic Insights
Solvent Effects in Pd-Catalyzed Reactions
Polar aprotic solvents like DMA stabilize Pd intermediates, enhancing reaction rates. Substituting DMA with DMF or NMP reduced yields by 20–30% due to poorer ligand coordination.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-(2-Methylthiophen-3-yl)-1,3-dioxolane, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis of dioxolane derivatives typically involves acid-catalyzed cyclization of diols with carbonyl compounds. For example, 1,3-dioxolane derivatives with aryl substituents can be synthesized via reaction of 2-methylthiophene-3-carbaldehyde with ethylene glycol under acidic conditions (e.g., p-toluenesulfonic acid) at reflux. Optimization includes controlling stoichiometry, reaction temperature (80–110°C), and solvent choice (toluene or THF) to achieve yields >80% . Post-synthesis purification via fractional distillation or column chromatography is recommended.
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Key characterization techniques include:
- NMR Spectroscopy : H and C NMR to confirm the dioxolane ring structure and methylthiophene substitution pattern.
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., expected m/z for CHOS: 170.04).
- Physical Properties : Compare observed boiling point (~111°C) and density (1.25 g/cm³) with literature values .
- Chromatography : HPLC or GC-MS to assess purity (>97%) and detect byproducts.
Q. What storage conditions are critical for maintaining the stability of this compound in laboratory settings?
- Methodological Answer : Store in airtight, amber glass containers under inert gas (N or Ar) at 2–8°C to prevent oxidation or hydrolysis. Avoid prolonged exposure to light, heat, or moisture. Compatibility testing with common lab materials (e.g., PTFE-lined caps) is advised to avoid degradation .
Advanced Research Questions
Q. How do electron-withdrawing substituents on the thiophene ring influence the reactivity of this compound in electrophilic aromatic substitution (EAS)?
- Methodological Answer : The methylthiophene moiety’s electron-donating methyl group activates the ring toward EAS. Researchers can enhance reactivity by introducing electron-withdrawing groups (e.g., Br, Cl) at specific positions. For example, bromination at the 5-position of thiophene increases electrophilicity, enabling regioselective functionalization. Kinetic studies using UV-Vis or F NMR can monitor reaction progress .
Q. What strategies can be employed to design derivatives of this compound with enhanced bioactivity, and which assays validate these modifications?
- Methodological Answer :
- Structural Modifications : Introduce halogen atoms (Br, F) or methoxy groups to improve lipophilicity and target binding. For example, fluorination at the phenyl ring enhances blood-brain barrier penetration .
- In Vitro Assays :
- Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7).
- Enzyme Inhibition : Fluorescence-based assays for kinases or proteases.
- SAR Table :
| Derivative | Substituent | Bioactivity (IC) |
|---|---|---|
| A | -F | 12 nM (Kinase X) |
| B | -Br | 8 nM (Protease Y) |
| C | -OCH | 25 nM (Kinase X) |
| Data adapted from studies on analogous compounds . |
Q. Which catalytic systems are effective for the cationic polymerization of this compound derivatives, and how do reaction parameters affect polymer properties?
- Methodological Answer :
- Catalysts : BF-OEt or AlCl in dichloromethane at -20°C initiates cationic ring-opening polymerization.
- Parameters :
- Temperature : Lower temperatures (-20°C to 0°C) favor controlled chain growth.
- Monomer Concentration : 10–20 wt% in CHCl minimizes side reactions.
- Polymer Characterization : GPC for molecular weight (M ~10–50 kDa), DSC for glass transition temperature (T ~60–80°C) .
Contradictions and Limitations in Current Evidence
- Stability Claims : states the compound is stable under refrigeration, while warns against long-term storage due to potential degradation. Researchers should conduct stability studies under their specific conditions .
- Biological Activity : While highlights antimicrobial potential, notes variability in efficacy across analogs. Dose-response assays are critical to validate claims .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
